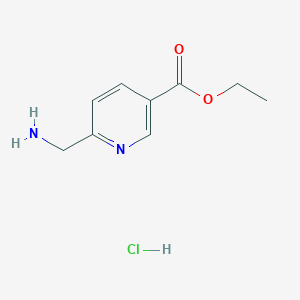

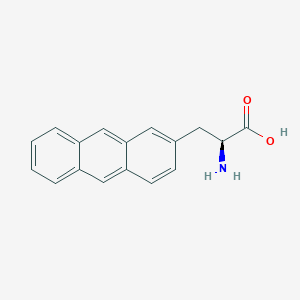

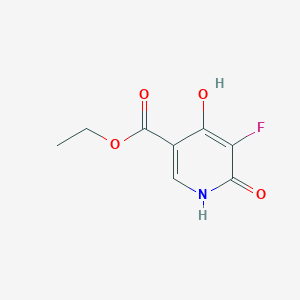

![molecular formula C14H19ClFNO B1441439 3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 1354951-21-5](/img/structure/B1441439.png)

3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Vue d'ensemble

Description

“3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride” is a chemical compound with the CAS Number: 1354951-21-5 . It has a molecular weight of 271.76 . The compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI Code for this compound is1S/C14H18FNO.ClH/c15-11-3-1-10 (2-4-11)7-14 (17)8-12-5-6-13 (9-14)16-12;/h1-4,12-13,16-17H,5-9H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.76 . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis of Tropane Alkaloids

- Scientific Field: Organic & Biomolecular Chemistry

- Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

- Methods of Application: The methodologies reported involve the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

- Results or Outcomes: The review compiles the most relevant achievements in these areas .

Synthesis and Applications of 2-Azabicyclo[3.2.1]octane Scaffold

- Scientific Field: Organic & Biomolecular Chemistry

- Summary of the Application: The 2-azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest in the past decades due to its synthetic and pharmacological potential .

- Methods of Application: The synthetic approaches to access this bicyclic architecture and highlights its presence in the total synthesis of several target molecules .

- Results or Outcomes: The interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .

Beckmann Rearrangement in Norcamphor Derived Oximes

- Scientific Field: Organic Chemistry

- Summary of the Application: The Beckmann rearrangement is a well-known reaction in organic chemistry, where oximes are converted to amides under acidic conditions . This reaction has been applied to norcamphor derived oximes to synthesize 2-azabicyclo[3.2.1.]octan-3-one .

- Methods of Application: The reaction involves the treatment of norcamphor derived oximes with benzenesulfonyl chloride or sulfuric acid/NH4OH, providing 2-azabicyclo[3.2.1.]octan-3-one 89a in 38% yield after migration of the bridgehead C–C bond .

- Results or Outcomes: This reaction provides a method to synthesize 2-azabicyclo[3.2.1.]octan-3-one, a compound with potential applications in drug discovery .

Beckmann Rearrangement in Norcamphor Derived Oximes

- Scientific Field: Organic Chemistry

- Summary of the Application: The Beckmann rearrangement is a well-known reaction in organic chemistry, where oximes are converted to amides under acidic conditions . This reaction has been applied to norcamphor derived oximes to synthesize 2-azabicyclo[3.2.1.]octan-3-one .

- Methods of Application: The reaction involves the treatment of norcamphor derived oximes with benzenesulfonyl chloride or sulfuric acid/NH4OH, providing 2-azabicyclo[3.2.1.]octan-3-one 89a in 38% yield after migration of the bridgehead C–C bond .

- Results or Outcomes: This reaction provides a method to synthesize 2-azabicyclo[3.2.1.]octan-3-one, a compound with potential applications in drug discovery .

Safety And Hazards

Propriétés

IUPAC Name |

3-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO.ClH/c15-11-3-1-10(2-4-11)7-14(17)8-12-5-6-13(9-14)16-12;/h1-4,12-13,16-17H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYASVUBHIKLYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)(CC3=CC=C(C=C3)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

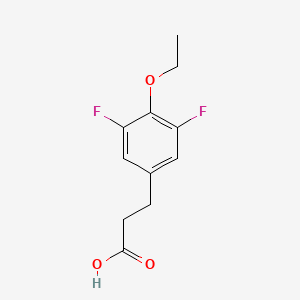

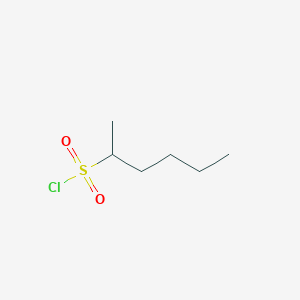

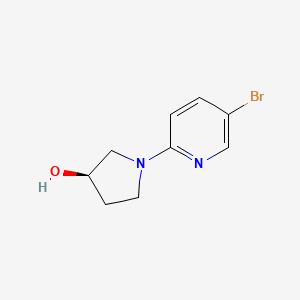

![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)

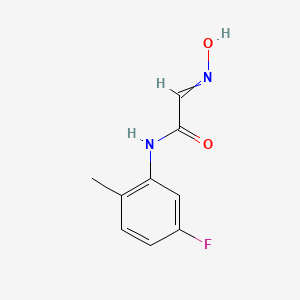

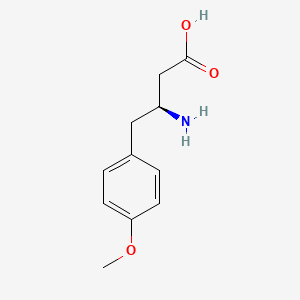

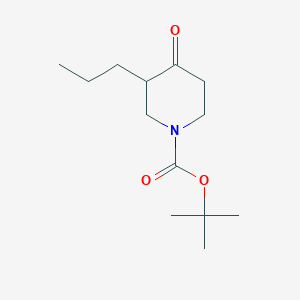

![1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B1441365.png)

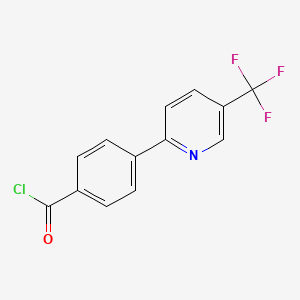

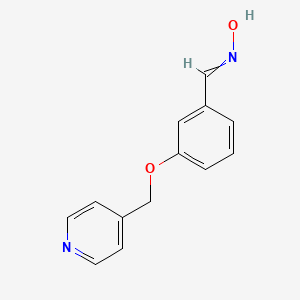

![8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1441373.png)